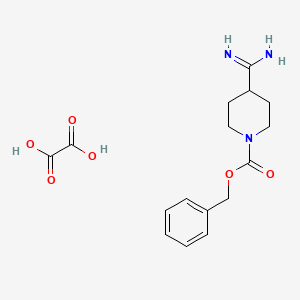

1-Cbz-piperidine-4-carboxamidine oxalate

Description

Properties

IUPAC Name |

benzyl 4-carbamimidoylpiperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2.C2H2O4/c15-13(16)12-6-8-17(9-7-12)14(18)19-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2,(H3,15,16);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOQWXLLPKSLIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=N)N)C(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cbz Piperidine 4 Carboxamidine Oxalate

Retrosynthetic Disconnection Analysis of 1-Cbz-piperidine-4-carboxamidine Oxalate (B1200264)

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-Cbz-piperidine-4-carboxamidine oxalate, the primary disconnections are at the ionic bond of the oxalate salt and the C-N bonds of the carboxamidine and the benzyloxycarbonyl (Cbz) protecting group.

The initial disconnection removes the oxalic acid, leading to the free base, 1-Cbz-piperidine-4-carboxamidine. The next logical disconnection is at the carboxamidine group. This functional group can be traced back to a nitrile precursor, specifically 1-Cbz-piperidine-4-carbonitrile. This nitrile is a key intermediate in the synthetic pathway.

Further deconstruction of 1-Cbz-piperidine-4-carbonitrile involves disconnecting the Cbz protecting group, which simplifies the molecule to a piperidine-4-carbonitrile. However, a more practical approach is to disconnect the carbonitrile group itself, leading to a precursor that can be easily functionalized. This leads to the key intermediate, 1-Cbz-4-piperidone. This intermediate is strategically important as the ketone at the C4-position allows for various chemical transformations. The Cbz group can be disconnected to reveal benzyl (B1604629) chloroformate and 4-piperidone (B1582916), which serves as a common starting material.

Synthesis of Key Piperidine (B6355638) Precursors

The synthesis of the target molecule relies heavily on the preparation of a correctly functionalized and protected piperidine ring.

1-Cbz-4-piperidone is a pivotal building block in this synthesis. evitachem.com A prevalent and efficient method for its preparation involves the N-protection of 4-piperidone or its hydrochloride salt. The reaction is typically carried out by treating 4-piperidone monohydrate hydrochloride with benzyl chloroformate (Cbz-Cl) in the presence of a base. chemicalbook.com The base serves to neutralize the hydrochloride salt, allowing the piperidine nitrogen to act as a nucleophile.

Various bases and solvent systems can be employed for this transformation, each offering different advantages in terms of yield and reaction conditions. Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine, as well as inorganic bases such as sodium carbonate or sodium bicarbonate. chemicalbook.comsmolecule.comchemicalbook.com The choice of solvent often depends on the base used, with dichloromethane (B109758) being common for organic bases and aqueous mixtures like THF-water for inorganic carbonates. chemicalbook.comsmolecule.com

| Starting Material | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Piperidone Hydrochloride | Triethylamine | Dichloromethane | 0°C to Room Temp. | Not specified | evitachem.comchemicalbook.com |

| 4-Piperidone Hydrochloride Monohydrate | Diisopropylethylamine | Dichloromethane | 0°C to Room Temp. | 85% | chemicalbook.com |

| 4,4-Piperidinediol Hydrochloride | Sodium Carbonate | THF/Water (1:1) | Room Temp. | ~100% | chemicalbook.com |

| 4-Piperidone Monohydrate Hydrochloride | Sodium Bicarbonate | Dioxane/Water | Room Temp. | Not specified |

Once synthesized, the ketone functional group in 1-Cbz-4-piperidone is the reactive center for further elaboration toward the carboxamidine moiety. A common route involves converting the ketone to an oxime, followed by dehydration to yield the key nitrile intermediate, 1-Cbz-piperidine-4-carbonitrile.

The use of a protecting group for the piperidine nitrogen is essential to prevent unwanted side reactions during the synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its selective removal. total-synthesis.com

The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the chloroformate, with the subsequent loss of a chloride ion. total-synthesis.com

Key features of the Cbz protecting group include:

Stability: It is robust and stable under both acidic and basic conditions, making it compatible with a wide range of subsequent reaction steps. total-synthesis.com

Orthogonality: The Cbz group is orthogonal to many other common protecting groups, such as Boc and Fmoc. total-synthesis.com

Deprotection: It can be selectively and cleanly removed under mild conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst). total-synthesis.comorganic-chemistry.org This process cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.

By protecting the piperidine nitrogen, the Cbz group ensures that subsequent chemical transformations are directed specifically to the C4 position of the ring.

Formation of the Carboxamidine Moiety

The final key transformation is the construction of the carboxamidine functional group at the C4 position of the piperidine ring. This is typically achieved from a nitrile precursor.

While the direct conversion of a nitrile to a carboxamidine is a common strategy, an alternative route involves the formation of a carboxamide intermediate. The precursor, 1-Cbz-piperidine-4-carboxamide, can be synthesized from 1-Cbz-piperidine-4-carboxylic acid. lookchem.comscbt.comfuaij.com The direct conversion of a carboxylic acid to an amide requires an activating agent to overcome the unfavorable acid-base reaction between the carboxylic acid and the amine. chemistrysteps.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used. chemistrysteps.com These reagents activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by ammonia (B1221849) to form the primary amide. chemistrysteps.comlibretexts.org

Alternatively, amides can be formed as intermediates during the hydrolysis of nitriles. libretexts.org This reaction can proceed under either acidic or basic conditions, where the nitrile is attacked by water or hydroxide, respectively, to initially form an imidic acid, which then tautomerizes to the more stable amide. libretexts.org

The most direct route to the carboxamidine functionality is from the corresponding nitrile, 1-Cbz-piperidine-4-carbonitrile.

A classic method for this transformation is the Pinner reaction . wikipedia.orgorganic-chemistry.org In this reaction, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride. wikipedia.orgnumberanalytics.com This forms a Pinner salt (an alkyl imidate hydrochloride). wikipedia.org This intermediate is then treated with ammonia or an amine to undergo nucleophilic substitution, yielding the desired amidine. wikipedia.orgorganic-chemistry.org The reaction must be carried out under anhydrous conditions, as the presence of water would hydrolyze the imidate intermediate to an ester. wikipedia.org

More modern and advanced methods for the synthesis of amidines often focus on activating the nitrile towards nucleophilic attack under milder conditions. The addition of amines to nitriles can be facilitated by Lewis acids (e.g., ZnCl₂, AlCl₃) or transition metal complexes, which coordinate to the nitrile nitrogen, increasing its electrophilicity. nih.gov There are also methods for converting nitriles into highly reactive trihaloethyl imidates, which serve as excellent precursors for amidine synthesis under mild conditions. organic-chemistry.org

Once the 1-Cbz-piperidine-4-carboxamidine free base is formed, it is treated with oxalic acid in a suitable solvent to precipitate the stable and crystalline oxalate salt, completing the synthesis.

Oxalate Salt Formation and Crystallization for Enhanced Purity and Handling

The final step in the synthesis of many active pharmaceutical ingredients and research chemicals is often a salt formation, which serves to improve the compound's purity, stability, and handling characteristics. In the case of 1-Cbz-piperidine-4-carboxamidine, the formation of an oxalate salt is a common and effective purification strategy. The basic amidine group on the piperidine ring readily reacts with oxalic acid, an organic dicarboxylic acid, to form a stable, crystalline salt.

The process of oxalate salt formation and crystallization is influenced by several factors, including the choice of solvent, temperature, and stoichiometry. The selection of an appropriate solvent system is critical; it must be one in which the free base is soluble, but the oxalate salt has limited solubility, thus promoting precipitation and crystallization. The crystallization process itself is a powerful purification technique, as the highly ordered crystal lattice tends to exclude impurities, leading to a significant enhancement in the final product's purity.

| Parameter | Influence on Crystallization | Typical Conditions |

| Solvent | Affects solubility of the free base and the oxalate salt, influencing yield and crystal morphology. | Alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), or mixtures with water. |

| Temperature | Controls the rate of nucleation and crystal growth. Gradual cooling often leads to larger, more well-defined crystals. | Dissolution at elevated temperatures followed by controlled cooling to ambient or sub-ambient temperatures. |

| Stoichiometry | The molar ratio of the piperidine derivative to oxalic acid can impact the salt's stoichiometry and crystalline form. | Typically a 1:1 molar ratio is used, but can be varied to optimize crystallization. |

| Agitation | Affects crystal size distribution and can prevent the formation of large agglomerates. | Gentle to moderate stirring during the cooling and crystallization phase. |

The resulting crystalline this compound is typically a stable solid that is easier to handle, weigh, and formulate compared to the free base, which may be an oil or a less stable solid.

Process Optimization and Scale-Up Considerations

The transition of a synthetic route from a laboratory scale to a larger, industrial scale presents a unique set of challenges that require careful process optimization. For the synthesis of this compound, several key factors must be considered to ensure a safe, efficient, and economically viable process.

Key Optimization Parameters:

Reagent Selection and Stoichiometry: Minimizing the use of expensive or hazardous reagents and optimizing their molar ratios can significantly impact the cost and safety of the process.

Reaction Conditions: Temperature, pressure, reaction time, and mixing efficiency are all critical parameters that need to be fine-tuned to maximize yield and minimize the formation of byproducts.

Solvent Choice: The ideal solvent should be effective for the reaction, allow for easy product isolation, be recyclable, and have a favorable safety and environmental profile.

Work-up and Isolation Procedures: Developing a streamlined and scalable work-up and isolation protocol is crucial for obtaining the final product in high purity and yield. This includes optimizing extraction, filtration, and drying steps.

Continuous Flow Chemistry: For large-scale production, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and consistency. sci-hub.sevapourtec.comresearchgate.net The precise control over reaction parameters in a flow reactor can lead to higher yields and purity. sci-hub.sevapourtec.comresearchgate.net

Scale-Up Challenges and Solutions:

| Challenge | Potential Solution |

| Heat Transfer | Use of jacketed reactors with efficient heat exchange systems. For highly exothermic or endothermic reactions, continuous flow reactors can provide superior temperature control. |

| Mass Transfer | Implementation of effective stirring mechanisms to ensure homogeneity in large reaction vessels. |

| Safety | Thorough hazard analysis of all reagents and reaction steps. Implementation of appropriate safety protocols and engineering controls. |

| Regulatory Compliance | Ensuring that the manufacturing process adheres to Good Manufacturing Practices (GMP) and other relevant regulatory standards. |

A well-optimized and scalable process is essential for the cost-effective production of this compound for research or commercial purposes.

Asymmetric Synthesis Approaches for Chiral Analogs

The development of chiral analogs of 1-Cbz-piperidine-4-carboxamidine can be of significant interest for exploring structure-activity relationships, particularly in a biological context. Asymmetric synthesis provides the tools to create these chiral molecules with a high degree of stereochemical control.

Enantioselective catalysis is a powerful strategy for the synthesis of chiral piperidine derivatives. nih.govumich.edu This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Several catalytic methods can be envisioned for the synthesis of chiral precursors to 1-Cbz-piperidine-4-carboxamidine. nih.govumich.edu

One common strategy involves the asymmetric reduction of a prochiral precursor, such as a tetrahydropyridine (B1245486) derivative. The use of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands, can effect the enantioselective hydrogenation of a double bond in the piperidine ring precursor.

Another approach is the use of chiral organocatalysts to promote enantioselective cyclization reactions to form the piperidine ring. For instance, a chiral amine or phosphoric acid catalyst could be employed in a Michael addition or a Mannich reaction to construct the chiral piperidine scaffold. umich.edu

| Catalytic Approach | Description | Key Features |

| Asymmetric Hydrogenation | Reduction of a prochiral enamine or tetrahydropyridine using a chiral transition metal catalyst. | High enantioselectivities can be achieved; requires a suitable prochiral precursor. |

| Organocatalytic Cyclization | Use of small organic molecules as chiral catalysts to promote ring-forming reactions. | Metal-free conditions; can be highly enantioselective. |

| Enantioselective C-H Functionalization | Direct, stereoselective introduction of a functional group at a C-H bond on a prochiral piperidine precursor. nih.gov | Atom-economical; a rapidly developing field. nih.gov |

The choice of catalytic system depends on the specific synthetic route and the desired stereochemical outcome.

Diastereoselective synthesis is employed when creating molecules with multiple stereocenters. The goal is to control the relative stereochemistry of these centers. For chiral analogs of 1-Cbz-piperidine-4-carboxamidine that may have substituents on the piperidine ring in addition to the carboxamidine group, diastereoselective methods are crucial.

Common diastereoselective strategies include:

Substrate-Controlled Synthesis: Utilizing the existing stereochemistry in a chiral starting material to direct the stereochemical outcome of subsequent reactions.

Auxiliary-Controlled Synthesis: Attaching a chiral auxiliary to the substrate, which directs the stereoselective formation of a new stereocenter. The auxiliary is then removed in a later step. researchgate.net

Reagent-Controlled Synthesis: Employing a chiral reagent to induce diastereoselectivity in a reaction with a prochiral substrate.

In cases where a racemic or diastereomeric mixture is produced, chiral resolution can be used to separate the desired stereoisomer. This can be achieved through several methods:

Classical Resolution: Formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base). These diastereomeric salts can then be separated by crystallization.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to separate enantiomers or diastereomers.

Enzymatic Resolution: Employing an enzyme that selectively reacts with one stereoisomer, allowing for the separation of the unreacted isomer.

| Technique | Principle | Applicability |

| Diastereoselective Synthesis | Control of relative stereochemistry during bond formation. | For creating specific diastereomers of polysubstituted piperidines. whiterose.ac.uknih.govnih.gov |

| Classical Resolution | Formation and separation of diastereomeric salts. | Applicable to racemic mixtures of compounds with acidic or basic functional groups. |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | A versatile analytical and preparative separation method. |

| Enzymatic Resolution | Stereoselective enzymatic transformation. | Can provide high enantiomeric purity; requires a suitable enzyme. |

Modern Techniques in Carbamate (B1207046) and Amide Synthesis

The formation of the carbamate (Cbz group) and the precursor to the amidine are key steps in the synthesis of 1-Cbz-piperidine-4-carboxamidine. Modern synthetic methods offer safer and more environmentally friendly alternatives to traditional reagents.

The benzyloxycarbonyl (Cbz) protecting group is traditionally introduced using benzyl chloroformate, which is synthesized from phosgene (B1210022), a highly toxic gas. To avoid the hazards associated with phosgene, several phosgene-free methods for the synthesis of carbamates have been developed.

One of the most promising green alternatives is the use of carbon dioxide (CO2) as a C1 building block. nih.govnih.gov CO2 is abundant, non-toxic, and renewable. In the presence of a suitable base and an alkylating agent, amines can react with CO2 to form carbamates. nih.govnih.gov For the synthesis of the Cbz-protected piperidine precursor, this would involve the reaction of the piperidine nitrogen with CO2, followed by reaction with a benzyl halide.

Advantages of CO2-Mediated Carbamate Synthesis:

Safety: Avoids the use of highly toxic phosgene and its derivatives.

Sustainability: Utilizes a renewable and abundant feedstock.

Atom Economy: Can be a highly atom-economical process.

The reaction conditions for CO2-mediated carbamate synthesis, such as the choice of base, solvent, temperature, and pressure, need to be carefully optimized to achieve high yields and selectivity. nih.govrsc.orgresearchgate.net

| Method | Reagents | Key Features |

| Traditional Method | Benzyl chloroformate (derived from phosgene) | High-yielding and reliable, but involves hazardous materials. |

| Phosgene-Free (CO2-mediated) | Amine, CO2, base, benzyl halide | Environmentally benign, safer alternative. nih.govnih.govrsc.orgresearchgate.net |

These modern techniques provide a pathway to a more sustainable and safer synthesis of 1-Cbz-piperidine-4-carboxamidine and other related compounds.

Decarboxylative and Rearrangement Reactions (e.g., Hofmann, Curtius)

Decarboxylative and rearrangement reactions represent powerful strategies in organic synthesis for converting carboxylic acids and their derivatives into amines with one fewer carbon atom. The Hofmann and Curtius rearrangements are classic examples that can be hypothetically applied to the synthesis of a key precursor to 1-Cbz-piperidine-4-carboxamidine, namely benzyl 4-aminopiperidine-1-carboxylate. This amine intermediate can then be converted to the target carboxamidine.

The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this would involve the treatment of 1-Cbz-piperidine-4-carboxamide with a reagent like bromine in an alkaline solution (e.g., sodium hydroxide). wikipedia.org The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate intermediate. Subsequent hydrolysis of the isocyanate yields the primary amine, benzyl 4-aminopiperidine-1-carboxylate, with the loss of the carbonyl carbon as carbon dioxide. wikipedia.org A variety of reagents can be used, including N-bromosuccinimide (NBS) or (bis(trifluoroacetoxy)iodo)benzene, which can offer milder reaction conditions. wikipedia.orgnih.gov

The Curtius rearrangement provides an alternative route to the same amine intermediate, starting from a carboxylic acid. nih.govwikipedia.org This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the liberation of nitrogen gas. masterorganicchemistry.comwikipedia.org For this synthesis, the starting material would be 1-Cbz-piperidine-4-carboxylic acid. This acid is first converted to an acyl azide, often using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govnih.gov The resulting acyl azide, upon heating, rearranges to the corresponding isocyanate. This intermediate can be trapped with water to yield the primary amine after decarboxylation of the intermediate carbamic acid. organic-chemistry.org A key advantage of the Curtius rearrangement is that it proceeds with full retention of the migrating group's stereochemistry. nih.gov

Once the key intermediate, benzyl 4-aminopiperidine-1-carboxylate, is formed via either rearrangement, the final carboxamidine (guanidine) group can be installed. This transformation is typically achieved by reacting the primary amine with a guanylating agent. Common reagents for this purpose include 1H-pyrazole-1-carboxamidine hydrochloride or N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea. researchgate.netntnu.no These reagents react with the primary amine to form the desired guanidinyl group, leading to the final product framework. rsc.org

| Reaction | Starting Material | Key Reagents | Intermediate | Product | Key Features |

|---|---|---|---|---|---|

| Hofmann Rearrangement | 1-Cbz-piperidine-4-carboxamide | Br₂, NaOH (classic); NBS; PhI(OAc)₂ | Isocyanate | Benzyl 4-aminopiperidine-1-carboxylate | Converts primary amides to primary amines with loss of one carbon. wikipedia.orgorganic-chemistry.org |

| Curtius Rearrangement | 1-Cbz-piperidine-4-carboxylic acid | DPPA or SOCl₂ then NaN₃ | Acyl azide, Isocyanate | Benzyl 4-aminopiperidine-1-carboxylate | Converts carboxylic acids to primary amines with loss of one carbon; retains stereochemistry. nih.govwikipedia.orgnih.gov |

Flow Chemistry Applications in Piperidine Intermediate Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. nih.gov The synthesis of piperidine intermediates is well-suited to this technology, as many of the reactions involved can be hazardous or require precise control of parameters like temperature, pressure, and reaction time.

One of the key benefits of flow chemistry is the enhanced safety profile when handling hazardous intermediates or performing high-energy reactions. ucd.ie For instance, the Curtius rearrangement involves the formation of potentially explosive acyl azide intermediates and the release of nitrogen gas. ucd.ie Performing this reaction in a continuous flow microreactor allows for the generation and immediate consumption of the acyl azide in small volumes, drastically minimizing the risk of accumulation and uncontrolled decomposition. The superior heat and mass transfer of these reactors allows for precise temperature control, preventing thermal runaways.

Flow chemistry also enables the efficient synthesis of the piperidine ring itself. For example, electroreductive cyclization of an imine with a terminal dihaloalkane has been successfully demonstrated in a flow microreactor to produce piperidine derivatives. nih.govresearchgate.net This method offers a green and efficient route, avoiding the use of toxic or expensive reagents often required in conventional batch syntheses. nih.gov The large surface-area-to-volume ratio in microreactors enhances the efficiency of the electrochemical reduction, leading to good yields in shorter residence times compared to batch reactors. researchgate.net

Furthermore, flow chemistry facilitates multi-step, telescoped syntheses where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. A practical continuous flow protocol for the highly diastereoselective synthesis of α-chiral piperidines has been developed using Grignard reagents with N-(tert-butylsulfinyl)-bromoimine, affording products in high yields within minutes. organic-chemistry.org Such processes are highly scalable and efficient, making them attractive for the industrial production of pharmaceutical intermediates. organic-chemistry.org

| Application | Reaction Type | Key Advantages in Flow | Example Conditions | Reference |

|---|---|---|---|---|

| Piperidine Ring Formation | Electroreductive Cyclization | Improved safety, efficiency, green chemistry (avoids toxic reagents). | Imine and dihaloalkane in THF with supporting electrolyte; flow rate: 11 mL/h; residence time: 3.9 s. | nih.govresearchgate.net |

| Functionalization | Diastereoselective addition of Grignard reagents | Rapid reaction times (minutes), high yields (>80%), excellent diastereoselectivity (>90:10 dr), scalability. | Continuous flow reactor, short residence times. | organic-chemistry.org |

| Rearrangement Reactions | Curtius Rearrangement | Enhanced safety (in situ generation/use of acyl azides), precise temperature control, easy scale-up. | DPPA-mediated rearrangement in a heated flow reactor, followed by in-line trapping of the isocyanate. | ucd.ie |

Advanced Spectroscopic and Structural Characterization of 1 Cbz Piperidine 4 Carboxamidine Oxalate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Cbz-piperidine-4-carboxamidine oxalate (B1200264). By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete assignment of all atoms in the cation can be achieved. The oxalate anion typically does not produce signals in standard ¹H or ¹³C NMR spectra.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group of the Cbz protecting group, the methylene (B1212753) protons of the benzyl CH₂, and the protons of the piperidine (B6355638) ring. The aromatic protons of the benzyl group would appear in the downfield region, typically between 7.30 and 7.40 ppm. The benzylic CH₂ protons would present as a singlet around 5.15 ppm. The piperidine ring protons would exhibit more complex splitting patterns, with the axial and equatorial protons at positions 2, 3, 5, and 6 showing characteristic chemical shifts and couplings. The methine proton at position 4, adjacent to the carboxamidine group, would likely appear as a multiplet. Protons associated with the carboxamidine group's nitrogen atoms (NH₂) would be observable, often as broad signals.

In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate (B1207046) functional group is expected to have a chemical shift in the range of 155 ppm. The aromatic carbons of the benzyl group would resonate between 127 and 136 ppm. The benzylic CH₂ carbon is anticipated around 67 ppm, while the carbons of the piperidine ring would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the 1-Cbz-piperidine-4-carboxamidine Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cbz-Aromatic CH | 7.30 - 7.40 (m, 5H) | 127.9, 128.4, 136.5 |

| Cbz-CH₂ | 5.15 (s, 2H) | 67.2 |

| Cbz-C=O | - | 155.1 |

| Piperidine-CH (C4) | 2.50 - 2.65 (m, 1H) | 42.0 |

| Piperidine-CH₂ (C2, C6) | 2.90 - 3.10 (m), 4.05 - 4.20 (m) | 44.5 |

| Piperidine-CH₂ (C3, C5) | 1.65 - 1.80 (m), 1.95 - 2.10 (m) | 28.8 |

| Carboxamidine C=N | - | 157.5 |

| Carboxamidine NH₂ | 7.5 - 9.0 (br s) | - |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight and investigate the fragmentation pathways of the 1-Cbz-piperidine-4-carboxamidine cation. The molecular formula of the free base is C₁₄H₁₉N₃O₂ with a molecular weight of 261.32 g/mol . lab-chemicals.com In electrospray ionization (ESI) mass spectrometry, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to the cation, C₁₄H₂₀N₃O₂⁺, which is approximately 262.16.

The fragmentation of the cation under tandem MS (MS/MS) conditions would likely proceed through several key pathways. A primary fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for N-substituted piperidines. spectrabase.com Analysis of a closely related compound, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester, shows characteristic fragments that can help predict the behavior of the target molecule. fishersci.co.uk

Table 2: Predicted Mass Spectrometry Fragmentation for the 1-Cbz-piperidine-4-carboxamidine Cation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 262.16 | [C₁₄H₂₀N₃O₂]⁺ | Molecular Ion (Cation) |

| 171.12 | [C₇H₁₅N₃O]⁺ | Loss of Toluene (C₇H₈) |

| 154.12 | [C₈H₁₆N₂O]⁺ | Loss of Benzyl Radical (C₇H₇) |

| 108.08 | [C₇H₈O]⁺ | Benzyl Alcohol Cation |

| 91.05 | [C₇H₇]⁺ | Tropylium Cation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in 1-Cbz-piperidine-4-carboxamidine oxalate. The spectra would be a composite of the vibrations from the Cbz-protected piperidine cation and the oxalate anion.

Key vibrational modes for the cation include the N-H stretching of the carboxamidine group (around 3100-3300 cm⁻¹), the aromatic C-H stretching of the benzyl group (around 3030 cm⁻¹), and the aliphatic C-H stretching of the piperidine ring (2850-2950 cm⁻¹). The most prominent peak is often the C=O stretching of the carbamate group, which is expected around 1680-1700 cm⁻¹. The C=N stretching of the carboxamidine group would likely appear in the 1640-1670 cm⁻¹ region.

The oxalate anion (C₂O₄²⁻) has a simple, highly symmetric structure, leading to distinct and well-characterized vibrational modes. Its most intense IR absorption is the asymmetric C=O stretching vibration, typically found near 1600 cm⁻¹. The symmetric C=O stretch is usually observed in the Raman spectrum around 1450-1490 cm⁻¹. The presence of both sets of peaks confirms the salt's composition.

Table 3: Predicted Vibrational Spectroscopy Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Carboxamidine | N-H stretch | 3100 - 3300 | IR, Raman |

| Benzyl Ring | Aromatic C-H stretch | ~3030 | IR, Raman |

| Piperidine Ring | Aliphatic C-H stretch | 2850 - 2950 | IR, Raman |

| Carbamate (Cbz) | C=O stretch | 1680 - 1700 | IR |

| Carboxamidine | C=N stretch | 1640 - 1670 | IR, Raman |

| Oxalate Anion | Asymmetric C=O stretch | ~1600 - 1620 | IR |

| Oxalate Anion | Symmetric C=O stretch | ~1450 - 1490 | Raman |

| Carbamate (Cbz) | C-N stretch | 1230 - 1250 | IR |

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details. While specific crystal structure data for this compound is not publicly available, the expected solid-state interactions can be inferred from the structures of similar organic oxalate salts.

The crystal lattice would be held together by a network of strong hydrogen bonds. The carboxamidinium group, acting as a potent hydrogen bond donor, would interact with the carboxylate oxygen atoms of the oxalate anion. This interaction is a primary driving force for the formation and stability of the salt. The oxalate anion can act as a hydrogen bond acceptor at all four of its oxygen atoms, potentially bridging multiple cations to form extended one-, two-, or three-dimensional networks.

Chromatographic Methods for Purity Profiling and Isomer Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and separating any potential isomers or impurities.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach for purity analysis. Due to the polar nature of the carboxamidine group and the oxalate counter-ion, careful method development is required to achieve good retention and peak shape. A C18 stationary phase is typically used. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier like formic or trifluoroacetic acid in the mobile phase can improve peak symmetry for the basic piperidine nitrogen.

Detection is readily achieved using a UV detector, as the benzyl group of the Cbz moiety provides a strong chromophore, with a maximum absorption wavelength typically around 254 nm. This method would be capable of separating the main compound from starting materials, synthetic by-products, and degradation products, allowing for accurate quantification of its purity.

Table 4: Typical RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 - 30 °C |

Chemical Reactivity and Transformation of 1 Cbz Piperidine 4 Carboxamidine Oxalate

Reactivity Patterns of the Carboxamidine Functional Group

The carboxamidine moiety, -C(=NH)NH2, is the functional group of a carboximidamide. It is structurally related to both amides and guanidines, and its reactivity reflects this relationship. It can act as a potent nucleophile through its nitrogen atoms and is a strong base due to the resonance stabilization of its protonated form.

Key reactivity patterns include:

Nucleophilicity and Basicity: The nitrogen atoms of the carboxamidine group are basic and nucleophilic. The pKa of a protonated amidine is typically around 12, making it a strong base. This basicity can influence reactions at other sites in the molecule or reactions where it acts as a base catalyst.

Guanylation Reactions: Carboxamidines are precursors and structural analogs to guanidines. Reagents like 1H-pyrazole-1-carboxamidine are widely used to guanylate amines, transforming them into guanidinium (B1211019) salts. acs.orgresearchgate.net This highlights the electrophilic character of the central carbon atom when the nitrogen atoms are appropriately substituted or activated. In the context of 1-Cbz-piperidine-4-carboxamidine, the unsubstituted amidine group is more likely to act as a nucleophile.

Cyclization Reactions: The bifunctional nature of the carboxamidine group makes it a valuable synthon in heterocyclic chemistry. It can react with various electrophiles (e.g., β-dicarbonyl compounds, α,β-unsaturated ketones) to form a range of nitrogen-containing heterocycles such as pyrimidines and triazoles.

Hydrolysis: Like amides, carboxamidines can undergo hydrolysis to the corresponding carboxylic acid and ammonia (B1221849), although this typically requires harsh acidic or basic conditions and elevated temperatures. The stability of the amidine is generally greater than that of a simple amide.

The table below summarizes the primary reactive sites of the carboxamidine group.

| Reactive Site | Type of Reactivity | Potential Transformations |

| Amine (-NH2) Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Cyclocondensation |

| Imine (=NH) Nitrogen | Nucleophilic, Basic | Alkylation, Acylation, Protonation |

| Central Carbon | Electrophilic (when activated) | Addition-elimination with nucleophiles |

Selective Deprotection Strategies for the Cbz Group

Common deprotection methods include:

Hydrogenolysis: This is the most common method for Cbz group removal. It involves catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under an atmosphere of hydrogen gas (H₂). total-synthesis.com The reaction proceeds under mild, neutral conditions and produces the deprotected amine, toluene, and carbon dioxide as byproducts. Transfer hydrogenation using H₂ donors like ammonium (B1175870) formate (B1220265) or triethylsilane can also be employed. organic-chemistry.org

Acidolysis: Strong acids such as HBr in acetic acid or trifluoroacetic acid (TFA) can cleave the Cbz group. This method is suitable for substrates that are sensitive to catalytic reduction but may not be compatible with other acid-labile groups. total-synthesis.com

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia can also effect the removal of the Cbz group, although this method is less common due to the harsh conditions. acs.org

Radical and Nucleophilic Cleavage: Newer methods have been developed for specific applications. For instance, tributylstannyl radicals can deprotect N-Cbz derivatives of amides and heteroaromatic rings, showing selectivity for nonbasic nitrogen atoms. acs.org Certain nucleophilic reagents, such as 2-mercaptoethanol (B42355) with a base, can also cleave the Cbz group under specific conditions, offering an alternative for substrates with sensitive functionalities. organic-chemistry.org

The following table provides a comparative overview of common Cbz deprotection strategies.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Hydrogenolysis | H₂, Pd/C | Neutral, Room Temp/Slight Heat | Mild, High Yield, Clean Byproducts | Incompatible with reducible groups (alkenes, alkynes, some benzyl (B1604629) ethers); Catalyst can be pyrophoric |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Neutral, Reflux | Avoids use of H₂ gas | Can require higher temperatures |

| Acidolysis | HBr/AcOH, TFA | Strong Acidic | Fast, Effective | Harsh conditions, not compatible with acid-labile groups |

| Radical Cleavage | n-Bu₃SnH, AIBN | Radical Initiator, Heat | Orthogonal to many groups | Toxic tin reagents, requires specific substrate types |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | Basic, Heat | Useful for sensitive substrates | Requires specific conditions, potential for side reactions |

Regioselective and Chemoselective Transformations of the Piperidine (B6355638) Ring System

The piperidine ring is a saturated heterocycle, and its functionalization generally requires strategies to activate specific C-H bonds or the introduction of functional groups that direct reactivity. researchgate.net For 1-Cbz-piperidine-4-carboxamidine, the existing Cbz group and the carboxamidine substituent influence the reactivity of the ring.

α-Lithiation: The Cbz group can direct deprotonation at the adjacent C2 and C6 positions using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA. The resulting organolithium species can then react with various electrophiles to introduce substituents regioselectively.

Oxidation: Oxidation of the piperidine ring can occur, although conditions must be carefully chosen to avoid degradation. Molecular iodine has been shown to facilitate chemoselective and regioselective oxidation of C-H bonds adjacent to a cyclic amine. researchgate.net

Ring Expansion/Contraction: Under specific conditions, piperidine derivatives can undergo ring expansion to form azepanes or contraction to form pyrrolidines, often involving rearrangement mechanisms. rsc.org

Hydrogenation of Pyridine Precursors: A common synthetic route to functionalized piperidines involves the hydrogenation of a corresponding substituted pyridine. nih.gov This approach allows for the introduction of substituents on the aromatic precursor before creating the saturated piperidine ring. This is a synthetic consideration rather than a direct transformation of the pre-formed piperidine ring.

Chemoselectivity is a key consideration. For instance, in a reaction involving both the piperidine ring and the carboxamidine group, the more nucleophilic carboxamidine would likely react preferentially with an electrophile unless steric hindrance or specific directing effects come into play.

Chemical Stability and Degradation Pathways under Various Conditions

The stability of 1-Cbz-piperidine-4-carboxamidine oxalate (B1200264) is a function of its environment, including pH, temperature, and exposure to oxidants.

Thermal Stability: Saturated six-membered rings like piperidine are generally more thermally stable than five- or seven-membered analogs. researchgate.net However, the presence of functional groups can introduce degradation pathways. At elevated temperatures, especially in aqueous solutions, piperazine (B1678402) (a related diamine) is known to degrade. researchgate.net For the title compound, prolonged heating could potentially lead to cleavage of the Cbz group or reactions involving the carboxamidine moiety.

pH Stability:

Acidic Conditions: In strong acid, the carboxamidine group will be protonated, increasing its stability towards hydrolysis. However, the Cbz group is susceptible to cleavage under harsh acidic conditions (e.g., HBr/AcOH). total-synthesis.com

Basic Conditions: The Cbz group is generally stable to bases. The carboxamidine group, being basic itself, will be in its neutral form. Strong basic conditions could potentially promote hydrolysis or other degradation pathways over long periods or at high temperatures.

Oxidative Degradation: The piperidine ring is susceptible to oxidative degradation. Atmospheric photo-oxidation, initiated by hydroxyl (OH) radicals, proceeds via H-abstraction from both C-H and N-H bonds. acs.orgwhiterose.ac.uk For the Cbz-protected piperidine, abstraction would occur at the C-H bonds, with positions adjacent to the nitrogen (C2, C6) being particularly susceptible. This can lead to ring opening or the formation of various oxidized products, such as piperidinones. whiterose.ac.uk The presence of the oxalate counter-ion does not significantly impact the core chemical reactivity but ensures the compound is a stable, crystalline solid.

Derivatization Strategies and Analog Design Based on the 1 Cbz Piperidine 4 Carboxamidine Scaffold

Modifications of the Carboxamidine Moiety for Structure-Activity Relationship (SAR) Studies

The carboxamidine functional group is a critical pharmacophore in many biologically active compounds, often involved in key hydrogen bonding interactions with target proteins. Modifications of this moiety are a cornerstone of structure-activity relationship (SAR) studies to probe the binding pocket and enhance target affinity and selectivity.

Key modifications include:

N-Substitution: Introduction of alkyl or aryl substituents on the nitrogen atoms of the carboxamidine can modulate its basicity, lipophilicity, and hydrogen bonding capacity. For instance, mono- or di-substitution can influence the pKa of the group, affecting its ionization state at physiological pH.

Bioisosteric Replacement: The carboxamidine group can be replaced with various bioisosteres to explore alternative interactions with the target. Common bioisosteres for the carboxamidine group include guanidine (B92328), aminopyridine, and other five- or six-membered nitrogen-containing heterocycles. These replacements can alter the geometry and electronic properties of the interacting group, potentially leading to improved activity or selectivity.

Prodrug Approaches: To overcome the high polarity and low membrane permeability often associated with the carboxamidine group, prodrug strategies can be employed. This involves masking the carboxamidine as a less polar derivative that can be cleaved in vivo to release the active compound.

Table 1: Examples of Carboxamidine Modifications and their Rationale in SAR Studies

| Modification | Rationale | Potential Impact on Properties |

| N-methylation | Investigate steric tolerance and alter basicity. | Reduced hydrogen bonding potential, altered pKa. |

| Phenyl substitution | Introduce aromatic interactions (π-π stacking). | Increased lipophilicity, potential for new binding interactions. |

| Guanidine replacement | Maintain basicity and hydrogen bonding capacity with different geometry. | Altered spatial arrangement of hydrogen bond donors. |

| Aminopyridine replacement | Introduce a less basic, more rigid isostere. | Modified pKa, potential for altered binding mode. |

| Acyl or carbamoyl derivatization | Create a neutral prodrug. | Increased membrane permeability, requires in vivo activation. |

Functionalization of the Piperidine (B6355638) Ring for Diversification

The piperidine ring provides a robust scaffold for introducing chemical diversity. enamine.netpharmaceutical-business-review.com Its sp3-hybridized carbon atoms offer multiple sites for substitution, allowing for the exploration of chemical space in three dimensions.

Strategies for piperidine ring functionalization include:

Substitution at C2, C3, and C4: The piperidine ring can be functionalized at various positions to introduce substituents that can interact with different regions of the target's binding site. nih.gov The ability to control the stereochemistry at these positions is crucial for optimizing interactions. acs.org

Introduction of Diverse Functional Groups: A wide array of functional groups, including alkyl, aryl, hydroxyl, and amino groups, can be introduced onto the piperidine ring. These groups can serve as handles for further derivatization or directly contribute to target binding.

Ring Scaffolding: The piperidine ring can be incorporated into more complex fused or spirocyclic ring systems to create conformationally constrained analogs. enamine.net

Table 2: Common Functionalization Reactions for the Piperidine Ring

| Position | Reaction Type | Example Reagents | Purpose of Functionalization |

| C2 | C-H activation | Rhodium catalysts | Introduce aryl or alkyl groups to probe specific pockets. nih.gov |

| C3 | Michael addition to a pre-functionalized ring | Enones, acrylates | Introduce substituents with defined stereochemistry. |

| C4 | Nucleophilic addition to a piperidone precursor | Grignard reagents, organolithiums | Introduce a wide variety of substituents at the 4-position. |

Exploration of Alternative N-Protecting Groups Post-Cbz Removal

The carbobenzyloxy (Cbz) group is a widely used protecting group for the piperidine nitrogen. However, its removal by hydrogenolysis may not be compatible with all functional groups. nih.gov Therefore, exploring alternative N-protecting groups after Cbz removal is essential for expanding the synthetic utility of the scaffold.

Following Cbz deprotection, the resulting secondary amine can be reprotected with a variety of groups that offer different deprotection conditions:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily removed with acid. nih.govwikipedia.org

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by bases such as piperidine. nih.govwikipedia.org

Acyl and Sulfonyl Groups: Groups such as acetyl or tosyl can be introduced to create neutral amides or sulfonamides, respectively. These groups are generally more robust and require harsher conditions for removal.

The choice of a new protecting group allows for orthogonal protection strategies, enabling selective deprotection of different functional groups within the molecule. organic-chemistry.org

Table 3: Comparison of Alternative N-Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) wikipedia.org | Orthogonal to Fmoc and Cbz. |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., piperidine) wikipedia.org | Orthogonal to Boc and acid-labile groups. |

| Acetyl | Ac | Acidic or basic hydrolysis | Increases stability, neutral amide. |

| p-Toluenesulfonyl | Ts (Tosyl) | Strong reducing agents (e.g., Na/NH3) | Very stable, useful for directing metallation. |

Rational Design of Prodrugs and Conjugates Utilizing the Scaffold

The inherent properties of the 1-Cbz-piperidine-4-carboxamidine scaffold, particularly the polar carboxamidine group, can be modulated through the rational design of prodrugs and conjugates to improve pharmacokinetic properties.

Prodrug strategies often focus on masking the polar carboxamidine or guanidine moiety to enhance oral bioavailability and membrane permeability. acs.orgnih.govnih.gov This can be achieved by:

N-Acyloxyalkylation or N-Phosphorylation: These modifications create labile bonds that can be cleaved by esterases or phosphatases in vivo to release the active amidine.

Cyclic Prodrugs: The carboxamidine can be incorporated into a heterocyclic ring system, such as an oxadiazole, which is designed to be metabolically cleaved to the active form.

Conjugation strategies involve linking the scaffold to another molecule to enhance its properties:

Peptide Conjugation: Attaching the scaffold to a peptide can improve its solubility and targeting to specific tissues.

Polymer Conjugation: Conjugation to polymers like polyethylene glycol (PEG) can increase the half-life of the compound in circulation.

Development of Peptidomimetics and Conformationally Constrained Analogs

The piperidine ring is an excellent scaffold for the development of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved stability and oral bioavailability. benthamdirect.comnih.govmdpi.com The 1-Cbz-piperidine-4-carboxamidine scaffold can be used to create analogs that mimic the side chains of basic amino acids like arginine.

By incorporating the piperidine ring into the backbone or as a side chain mimic, it is possible to:

Constrain Conformational Flexibility: The rigid piperidine ring can lock the molecule into a specific conformation that is favorable for binding to the target. nih.govnih.govmdpi.com This can lead to increased potency and selectivity.

Introduce Non-Peptidic Linkages: The use of the piperidine scaffold avoids the labile peptide bonds found in natural peptides, leading to increased resistance to proteolytic degradation.

The development of conformationally constrained analogs is a powerful strategy in drug design. By reducing the number of accessible conformations, it is possible to pre-organize the molecule for binding, which can result in a significant increase in affinity.

Computational Chemistry and Theoretical Investigations

Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure of 1-Cbz-piperidine-4-carboxamidine and how its shape influences its properties. The flexibility of the piperidine (B6355638) ring, the carbamate (B1207046) linkage, and the carboxamidine group allows the molecule to adopt various conformations.

Molecular Mechanics (MM) methods, utilizing force fields such as MMFF94 or AMBER, are typically the first step in exploring the conformational space. These methods are computationally efficient and allow for the rapid scanning of a large number of possible conformations. The primary goal is to identify low-energy conformers that are likely to be populated at room temperature. For the 1-Cbz-piperidine-4-carboxamidine cation, key considerations in a molecular mechanics study would include the chair, boat, and twist-boat conformations of the piperidine ring, as well as the orientation of the bulky Cbz (benzyloxycarbonyl) group and the 4-carboxamidine substituent.

Quantum Chemical Calculations , most notably Density Functional Theory (DFT), provide a more accurate description of the electronic structure and are used to refine the geometries and relative energies of the conformers identified by molecular mechanics. A common approach is to perform geometry optimizations and frequency calculations on the low-energy conformers using a functional like B3LYP with a basis set such as 6-31G(d,p). These calculations can yield precise bond lengths, bond angles, and dihedral angles, as well as the relative Gibbs free energies of the different conformations, allowing for a prediction of their equilibrium populations.

Interactive Table: Predicted Conformational Energy Profile of 1-Cbz-piperidine-4-carboxamidine cation

| Conformer | Piperidine Ring Conformation | Cbz Group Orientation | 4-Carboxamidine Orientation | Relative Energy (kcal/mol) (DFT/B3LYP/6-31G(d,p)) |

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Axial | Equatorial | 2.5 - 3.5 |

| 3 | Twist-Boat | - | - | > 5.0 |

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are instrumental in providing a detailed picture of the electron distribution within 1-Cbz-piperidine-4-carboxamidine.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For 1-Cbz-piperidine-4-carboxamidine, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring of the Cbz group or the amidine functionality, while the LUMO may be distributed over the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In 1-Cbz-piperidine-4-carboxamidine, the oxygen atoms of the carbamate and the nitrogen atoms of the carboxamidine group are expected to be regions of high negative potential.

Global and Local Reactivity Descriptors , derived from DFT calculations, can quantify the reactivity of the molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the Fukui function, which identifies the most reactive sites within the molecule for nucleophilic and electrophilic attack.

Interactive Table: Calculated Electronic Properties of 1-Cbz-piperidine-4-carboxamidine cation

| Property | Predicted Value (DFT/B3LYP/6-31G(d,p)) | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.0 to 7.0 eV | Chemical stability and reactivity |

| Dipole Moment | 3.0 to 5.0 Debye | Polarity and intermolecular interactions |

In Silico Studies of Molecular Interactions (excluding specific biological activity)

Understanding how 1-Cbz-piperidine-4-carboxamidine interacts with its environment is crucial. In silico studies can model these interactions at a molecular level. The presence of the oxalate (B1200264) counter-ion in the crystal lattice will significantly influence the intermolecular interactions.

Hydrogen Bonding is expected to be a dominant intermolecular interaction for this compound. The carboxamidine group, with its N-H protons, can act as a hydrogen bond donor, while the nitrogen atoms and the carbonyl oxygen of the Cbz group can act as hydrogen bond acceptors. The oxalate anion is also a potent hydrogen bond acceptor. Computational models can predict the geometry and strength of these hydrogen bonds.

Non-covalent Interactions (NCI) analysis can be performed to visualize and characterize weaker interactions, such as van der Waals forces, π-π stacking (between the phenyl rings of the Cbz groups in adjacent molecules), and C-H···π interactions. These interactions play a significant role in the packing of the molecules in the solid state.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule, for instance, in a solvent. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide insights into solvation effects and the stability of different conformers in solution.

Prediction of Spectroscopic Signatures and Molecular Properties

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the experimental characterization of 1-Cbz-piperidine-4-carboxamidine oxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the compound.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed vibrational spectra can be used to assign the peaks in experimental IR and Raman spectra to specific vibrational modes of the molecule, such as the C=O stretch of the carbamate, the N-H stretches of the amidine group, and the various vibrations of the piperidine and phenyl rings.

Other Molecular Properties: A range of other physicochemical properties can be predicted computationally. These include polarizability, which relates to the molecule's response to an electric field, and various thermodynamic properties such as enthalpy of formation and heat capacity.

Interactive Table: Predicted Spectroscopic Data for 1-Cbz-piperidine-4-carboxamidine cation

| Spectroscopic Data | Predicted Feature | Corresponding Functional Group |

| ¹³C NMR Chemical Shift | ~155 ppm | Carbonyl carbon (C=O) of Cbz group |

| ¹³C NMR Chemical Shift | ~165 ppm | Amidine carbon (C=N) |

| ¹H NMR Chemical Shift | ~7.3 ppm | Aromatic protons of Cbz group |

| IR Frequency | ~1690 cm⁻¹ | C=O stretching vibration |

| IR Frequency | ~3300-3400 cm⁻¹ | N-H stretching vibrations |

Role As a Pharmaceutical Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Biologically Active Piperidine (B6355638) Derivatives

The piperidine nucleus is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural alkaloids, conferring favorable pharmacokinetic properties to drug candidates. researchgate.net 1-Cbz-piperidine-4-carboxamidine oxalate (B1200264) serves as a crucial precursor for creating a diverse range of substituted piperidine derivatives. The Cbz group provides robust protection for the piperidine nitrogen, which can be selectively removed under specific conditions late in a synthetic sequence. This allows chemists to first modify or build upon the carboxamidine group at the 4-position and later introduce substituents to the nitrogen atom.

The carboxamidine group is a strong basic moiety and a bioisostere for ureas and thioureas, capable of forming multiple hydrogen bonds, which is critical for molecular recognition and binding to biological targets like enzymes and receptors. chemimpex.com The versatility of this intermediate allows it to be incorporated into more complex structures, leading to the generation of libraries of compounds for screening and optimization in drug discovery programs. Its derivatives have been explored for their potential in treating a variety of conditions, underscoring the importance of this foundational scaffold. chemimpex.com

Utility in the Synthesis of Analgesic and Central Nervous System Agents

The piperidine scaffold is a well-established pharmacophore in the design of agents targeting the central nervous system (CNS), including potent analgesics. nih.govpjps.pk The structural core of 1-Cbz-piperidine-4-carboxamidine oxalate is closely related to intermediates used in the synthesis of such agents. Research has demonstrated that piperidine-4-carboxamide derivatives can exhibit significant analgesic properties and function as dopamine (B1211576) reuptake inhibitors. researchgate.net

The synthesis of novel anticonvulsant agents has also utilized the piperidine framework. For instance, a series of 1-benzhydryl-4-(3-(piperidin-4-yl)propyl)piperidine sulphonamide derivatives were synthesized and showed promise in preclinical models of seizure. researchgate.net The carboxamide and related functional groups on the piperidine ring are often key to the biological activity of these CNS agents. nih.govresearchgate.net The structural elements of this compound make it an attractive starting point for the development of new molecules aimed at treating neurological and psychiatric disorders. chemimpex.comniscpr.res.in

Table 1: Examples of Biologically Active Piperidine Scaffolds This table is generated for illustrative purposes based on the text.

| Compound Class | Therapeutic Area | Key Structural Feature | Reference |

|---|---|---|---|

| Piperidine-4-carboxamide derivatives | Analgesia, CNS | Carboxamide at 4-position | researchgate.net |

| 3-Substituted 4-phenylpiperidines | Analgesia | Phenyl group at 4-position | nih.gov |

| 1-Benzhydryl-piperidine derivatives | Anticonvulsant (CNS) | Benzhydryl group at N-1 | researchgate.net |

| Pyrrolopyrimidine Piperidines | Kinase Inhibition | Substituted piperidine-4-carboxamide | nih.gov |

Application in the Development of Kinase Inhibitors and Antiviral Agents

The functionalized piperidine ring is a critical component in the design of modern targeted therapies, including kinase inhibitors for oncology. The flexibility of the piperidine scaffold allows it to orient substituents in precise three-dimensional arrangements to fit into the active sites of protein kinases. A notable example is the development of AZD5363, a potent, orally bioavailable inhibitor of Akt kinases. nih.gov The core of this clinical candidate is a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, demonstrating the direct utility of the piperidine-4-carboxamide scaffold in the synthesis of highly specific and potent enzyme inhibitors. nih.gov

Furthermore, the piperidine nucleus and the carboxamidine functional group have been independently recognized for their roles in antiviral drug discovery. researchgate.net Some 1-amidino-3-amino-2-hydroxy piperidine derivatives have been reported to possess antiviral activities. researchgate.net Separately, N-carboxamidine-substituted analogues of antiviral drugs like Ribavirin have been synthesized and evaluated, showing that the carboxamidine moiety can be a key determinant of antiviral efficacy against various RNA viruses. nih.govdtic.mil This suggests that this compound is a valuable intermediate for designing novel antiviral agents that combine the favorable properties of both the piperidine ring and the carboxamidine group. nih.gov

Contribution to Piperidine-Based Drug Discovery Pipelines

The strategic value of this compound in pharmaceutical research lies in its ability to streamline the synthesis of diverse compound libraries for drug discovery pipelines. researchgate.net The protected nitrogen and the reactive carboxamidine handle allow for a modular approach to synthesis, where different chemical moieties can be systematically introduced to explore the structure-activity relationships (SAR) for a given biological target.

This building block facilitates the creation of novel chemical entities with drug-like properties. The piperidine ring often improves solubility and metabolic stability, while the Cbz protecting group offers synthetic flexibility. fuaij.com This versatility makes the intermediate a cornerstone in the production of drugs across multiple therapeutic areas, from CNS disorders and pain management to cancer and infectious diseases. researchgate.netchemimpex.com By providing a reliable and adaptable scaffold, this compound accelerates the discovery and development of the next generation of piperidine-based medicines.

Future Research Directions

Development of More Sustainable and Economically Viable Synthetic Routes

The synthesis of piperidine-containing molecules is a cornerstone of the pharmaceutical industry. nih.gov However, many traditional synthetic methods rely on harsh conditions, expensive catalysts, and environmentally persistent solvents. Future research must prioritize the development of green and cost-effective synthetic pathways to 1-Cbz-piperidine-4-carboxamidine oxalate (B1200264) and its precursors.

Key research objectives in this area include:

Green Catalysis: Investigating the use of non-toxic, earth-abundant metal catalysts or organocatalysts to replace expensive and hazardous heavy metals often used in hydrogenation or cyclization reactions. nih.gov

Alternative Solvents: Exploring the use of water, supercritical fluids, or bio-based solvents to minimize reliance on volatile organic compounds (VOCs). Water-initiated processes, in particular, represent a significant step towards greener chemical production. ajchem-a.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby reducing waste. This aligns with the principles of atom-economical preparations for nitrogen-containing compounds. researchgate.net

Renewable Feedstocks: As part of a long-term sustainability strategy, research into synthesizing piperidine (B6355638) scaffolds from renewable, non-petroleum-based starting materials is crucial for aligning with global sustainability goals. gii.co.jp

Table 1: Comparison of Synthetic Route Philosophies

| Feature | Traditional Synthetic Routes | Sustainable Synthetic Routes |

|---|---|---|

| Catalysts | Often rely on precious or toxic metals (e.g., Pd, Pt, Ru). | Focus on earth-abundant metals, organocatalysts, or biocatalysts. |

| Solvents | Typically use chlorinated hydrocarbons or other VOCs. | Employ water, supercritical CO2, ionic liquids, or bio-solvents. |

| Energy Input | Frequently require high temperatures and pressures. | Aim for ambient temperature and pressure conditions, possibly using microwave or flow chemistry. |

| Waste Generation | Lower atom economy, leading to more byproducts. | High atom economy, minimizing waste through optimized reaction design. |

Expanding the Scope of Derivatization for Novel Chemical Entities

1-Cbz-piperidine-4-carboxamidine oxalate is a versatile building block with multiple sites available for chemical modification. Systematic derivatization can lead to the discovery of novel chemical entities with unique biological activities, as piperidine derivatives are known to possess potential as analgesics, anti-inflammatory agents, and neuroprotective agents. ontosight.ai

Future derivatization studies should focus on three primary regions of the molecule:

The Carboxamidine Group: This functional group is a strong base and can participate in hydrogen bonding. Modifications, such as N-alkylation, N-arylation, or conversion to other nitrogen-containing heterocycles, could significantly alter the compound's physicochemical and pharmacological properties.

The Piperidine Ring: Substitution at other positions on the piperidine ring could introduce new stereocenters and modulate the molecule's conformation, which is often critical for biological activity.

The Cbz Protecting Group: While the Carboxybenzyl (Cbz) group is typically used for protection, it can be replaced with a wide array of other substituents. Introducing different aromatic or aliphatic groups at this position could fine-tune properties like solubility, lipophilicity, and metabolic stability.

Table 2: Potential Derivatization Strategies

| Molecular Site | Type of Modification | Potential New Functional Groups | Desired Outcome |

|---|---|---|---|

| Carboxamidine Moiety | N-Substitution | Alkyl, Aryl, Acyl groups | Modulate basicity, receptor binding affinity |

| Cyclization | Triazoles, Tetrazoles, Pyrimidines | Create novel heterocyclic scaffolds | |

| Piperidine Ring | C-H Functionalization | Hydroxyl, Alkyl, Halogen groups | Introduce conformational constraints, new interaction points |

| Cbz Group Nitrogen | Deprotection & Re-functionalization | Sulfonyl, Acyl, Alkyl groups | Tune solubility, lipophilicity, metabolic stability |

Deeper Mechanistic Insights into Complex Reactions Involving the Compound

A thorough understanding of the reaction mechanisms involving the carboxamidine functional group is essential for optimizing existing synthetic methods and designing new transformations. nih.gov The interaction between the nucleophilic amidine and various electrophiles can lead to complex reaction pathways that are not yet fully understood.

Future mechanistic studies could include:

Cycloaddition Reactions: Investigating the reactivity of the carboxamidine group in cycloaddition reactions, for example with azadienes like 1,2,3-triazines, to form new heterocyclic systems. nih.govnih.gov Mechanistic studies combining kinetic analysis, isotopic labeling, and computational modeling can distinguish between concerted or stepwise pathways. nih.gov

Nucleophilic Attack: Probing the rate-limiting steps and transition states in reactions where the amidine acts as a nucleophile. nih.gov For instance, understanding its reaction with carbodiimides to form guanidine (B92328) derivatives can be explored through various catalytic cycles. researchgate.net

Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can provide insights that are difficult to obtain through experimental means alone. nih.gov

Table 3: Proposed Mechanistic Investigations

| Reaction Type | Key Mechanistic Question | Proposed Investigative Techniques |

|---|---|---|

| Reaction with Azines | Concerted Diels-Alder vs. Stepwise Addition/Elimination | 15N Isotopic Labeling, Kinetic Isotope Effect (KIE) Studies, DFT Calculations. nih.govnih.gov |

| Catalytic Guanylation | Elucidation of the catalyst's role (e.g., substrate activation, proton transfer) | In-situ Spectroscopy, Isolation of Catalytic Intermediates, Kinetic Analysis. researchgate.net |

| Condensation Reactions | 1,4-Addition vs. other pathways with α,β-unsaturated carbonyls | Product distribution analysis under various conditions, trapping of intermediates. researchgate.net |

Application of Advanced Characterization Techniques for Dynamic Studies

Modern analytical chemistry offers a powerful toolkit for studying chemical structures and their dynamic behavior. numberanalytics.comnumberanalytics.com Applying these advanced techniques to this compound can provide unprecedented insights into its properties and reactivity.

Areas for future application of these techniques include:

In-situ Reaction Monitoring: Using techniques like in-situ Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared (FTIR) spectroscopy to monitor reaction progress in real-time. numberanalytics.comresearchgate.net This allows for the identification of transient intermediates and the collection of kinetic data.

Structural Elucidation: Employing two-dimensional NMR techniques and X-ray crystallography to unambiguously determine the three-dimensional structure of the compound and its derivatives. rroij.com

Dynamic Studies: Utilizing advanced mass spectrometry techniques to study reaction mechanisms and molecular dynamics. rroij.com This can help in identifying unknown compounds and quantifying specific components in a mixture. rroij.com Fluorescence spectroscopy can also provide information on molecular interactions and changes in the chemical environment. westernresearch.org

Table 4: Advanced Characterization Techniques and Their Applications

| Technique | Type of Information Provided | Specific Application for this Compound |

|---|---|---|

| In-situ NMR Spectroscopy | Real-time structural changes, reaction kinetics. numberanalytics.com | Monitoring the progress of derivatization reactions and identifying short-lived intermediates. |

| X-Ray Diffraction (XRD) | Precise 3D molecular structure, crystal packing. numberanalytics.com | Determining the solid-state conformation and intermolecular interactions. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns, elemental composition. rroij.com | Identifying products of complex reactions and elucidating fragmentation pathways to support structural assignment. |

| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. numberanalytics.com | Non-destructive analysis of molecular structure and monitoring of reactions involving changes in key functional groups. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Cbz-piperidine-4-carboxamidine oxalate, and what purification methods are typically employed?

- Methodological Answer : The compound is synthesized via multi-step reactions involving intermediates like 4-aminomethylpiperidine. A typical route includes Cbz protection of the piperidine nitrogen, followed by carboxamidine formation. Key steps involve coupling reactions (e.g., using benzyl chloroformate for Cbz protection) and oxalate salt formation via acid-base neutralization. Purification often employs column chromatography (silica gel, eluting with DCM/methanol) and recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, as hygroscopicity may alter crystallinity. Use desiccants during storage and monitor stability via periodic HPLC analysis. For handling, wear nitrile gloves and use fume hoods to minimize inhalation risks .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : H/C NMR (in DMSO-d6 or CDCl3), FT-IR (for carboxamidine N–H stretches), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Counterion Analysis : Titration with potassium permanganate or ion chromatography to quantify oxalate content .

Q. What safety precautions are necessary when working with this compound in the laboratory?